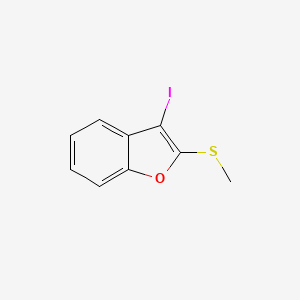

3-Iodo-2-(methylthio)benzofuran

Description

3-Iodo-2-(methylthio)benzofuran is a halogenated benzofuran derivative characterized by an iodine substituent at the 3-position and a methylthio (-SMe) group at the 2-position. Benzofuran derivatives are widely studied for their diverse pharmacological activities, including antioxidant, neuroprotective, and anticancer properties . The iodine atom in this compound enhances its utility as a precursor in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the synthesis of complex aryl-substituted benzofurans for drug discovery and materials science .

Properties

Molecular Formula |

C9H7IOS |

|---|---|

Molecular Weight |

290.12 g/mol |

IUPAC Name |

3-iodo-2-methylsulfanyl-1-benzofuran |

InChI |

InChI=1S/C9H7IOS/c1-12-9-8(10)6-4-2-3-5-7(6)11-9/h2-5H,1H3 |

InChI Key |

RIAZJFUHNLWPEZ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C2=CC=CC=C2O1)I |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Iodo-2-(methylthio)benzofuran

Direct Iodination of 2-(Methylthio)benzofuran

One common approach to prepare 3-Iodo-2-(methylthio)benzofuran involves selective iodination at the 3-position of 2-(methylthio)benzofuran. The methylthio substituent at the 2-position directs electrophilic substitution to the 3-position due to electronic and steric effects.

- Reagents and Conditions: Iodine or iodine sources (e.g., N-iodosuccinimide) in the presence of an oxidizing agent or under acidic conditions.

- Mechanism: Electrophilic aromatic substitution facilitated by activation of the benzofuran ring.

- Yield and Purity: Typically moderate to high yields with regioselectivity controlled by reaction conditions.

However, detailed experimental protocols for this direct iodination are less frequently reported in the literature, and the method may require careful optimization to avoid polyiodination or side reactions.

Palladium-Catalyzed Cross-Coupling Synthesis Route

A more robust and widely documented method for synthesizing 3-Iodo-2-(methylthio)benzofuran is through palladium-catalyzed cross-coupling reactions starting from suitably functionalized precursors.

Synthesis of 3-Iodo-2-(methylthio)benzofuran as a Precursor for Suzuki Coupling

According to a study from the Departamento de Química, Universidade Federal de Santa Maria, Brazil, the preparation of 3-Iodo-2-(methylthio)benzofuran is conducted as follows:

- Starting Material: 2-(Methylthio)benzofuran or its derivatives.

- Iodination: Introduction of iodine at the 3-position to yield 3-iodo-2-(methylthio)benzofuran.

- Reaction Conditions: The iodinated compound is then used as a substrate in Suzuki cross-coupling reactions with aryl boronic acids.

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

- Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).

- Solvent: Dimethylformamide (DMF) with a small amount of water.

- Temperature: Heating at 100 °C for 1–4 hours under an inert atmosphere (argon).

- Workup: Extraction with dichloromethane, washing with brine, drying over MgSO₄, and purification by flash chromatography.

Table 1: General Procedure for Preparation and Use of 3-Iodo-2-(methylthio)benzofuran in Suzuki Coupling

| Step | Reagents/Conditions | Purpose | Outcome/Yield |

|---|---|---|---|

| 1 | 2-(Methylthio)benzofuran + Iodine source | Iodination at 3-position | Formation of 3-iodo derivative |

| 2 | 3-Iodo-2-(methylthio)benzofuran (0.5 mmol), arylboronic acid (0.75 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (1 mmol), DMF/H₂O (4.0/0.4 mL), 100 °C, 1–4 h, argon atmosphere | Suzuki cross-coupling to form 3-aryl derivatives | Excellent yields reported (up to 88%) |

This method is noted for its selectivity and efficiency, providing clean reactions under mild conditions and tolerating various substituents on the aryl boronic acids, including electron-withdrawing and electron-donating groups.

Analytical Data and Characterization

The synthesized 3-Iodo-2-(methylthio)benzofuran and its derivatives are typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the substitution pattern and integrity of the benzofuran ring.

- Mass Spectrometry (MS): Molecular ion peaks corresponding to the iodinated compound.

- Infrared Spectroscopy (IR): Characteristic bands for benzofuran and methylthio groups.

- Chromatography: Purity assessed by thin-layer chromatography (TLC) and flash chromatography.

For example, 2-(methylthio)-3-phenylbenzofuran derivatives prepared via Suzuki coupling showed high purity and well-defined spectral data consistent with the proposed structures.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Electrophilic Iodination | Iodine or N-iodosuccinimide, acidic/oxidizing conditions | Simple, direct | Possible over-iodination, lower regioselectivity |

| Palladium-Catalyzed Cross-Coupling (Suzuki) | Pd(PPh₃)₄, K₂CO₃/K₃PO₄, DMF/H₂O, 100 °C, arylboronic acids | High selectivity, mild conditions, broad scope | Requires palladium catalyst, inert atmosphere |

| Sonogashira Coupling + Cyclization | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, CuI, NEt₃, reflux | Efficient benzofuran core construction | Multi-step, requires careful control |

Chemical Reactions Analysis

3-Iodo-2-(methylthio)benzofuran undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide sources.

Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group using palladium catalysts.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzofurans with diverse functional groups .

Scientific Research Applications

3-Iodo-2-(methylthio)benzofuran has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: Research into its pharmacological properties aims to discover new therapeutic agents for various diseases.

Mechanism of Action

The mechanism by which 3-Iodo-2-(methylthio)benzofuran and its derivatives exert their effects often involves interactions with specific molecular targets. For instance, antimicrobial activity may result from the compound binding to bacterial enzymes or disrupting cell membranes. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzofuran derivatives are highly dependent on substituent identity and position. Key structural analogues include:

Key Observations :

- Iodine Position : Iodine at the 3-position (as in 3-Iodo-2-(methylthio)benzofuran) is more reactive in cross-coupling reactions than iodine at the 5-position .

- Sulfur-Containing Groups : Methylthio (-SMe) substituents improve radical scavenging capacity compared to sulfinyl (-SOCH3) or sulfonyl (-SO2) groups, which may enhance antioxidant activity .

- Aryl Substituents : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, while electron-donating groups (e.g., methoxy in ) reduce reactivity in cross-couplings.

Reactivity in Cross-Coupling Reactions

3-Iodo-2-(methylthio)benzofuran exhibits superior performance in palladium-catalyzed Suzuki reactions compared to analogues. For example:

- Yield : Reactions with aryl boronic acids yield products in 75–93% efficiency , whereas 5-iodo derivatives (e.g., ) show lower reactivity due to steric hindrance.

- Substrate Scope: Tolerates both electron-rich (e.g., 4-MeO-Ph) and electron-poor (e.g., 4-NO2-Ph) boronic acids .

- Mechanistic Advantage : The methylthio group stabilizes the palladium intermediate, facilitating oxidative addition .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Iodo-2-(methylthio)benzofuran?

A two-step approach is commonly employed: (1) benzofuran core formation via cyclization of substituted phenols with alkynes or alkenes using catalysts like hexafluoropropan-2-ol, followed by (2) iodination and methylthio group introduction. For iodination, electrophilic substitution with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 0–25°C ensures regioselectivity at the 3-position. Methylthiolation can be achieved via nucleophilic displacement using sodium methanethiolate .

Q. How can the purity and structural integrity of 3-Iodo-2-(methylthio)benzofuran be verified?

Use a combination of analytical techniques:

Q. What crystallographic tools are suitable for resolving its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL for refinement and ORTEP-3 for graphical representation is recommended. SHELXL handles anisotropic displacement parameters and hydrogen bonding networks, while ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions .

Advanced Research Questions

Q. How do electronic effects influence the reactivity of 3-Iodo-2-(methylthio)benzofuran in cross-coupling reactions?

The iodine atom acts as a directing group, facilitating Suzuki-Miyaura or Ullmann couplings at the 3-position. Density Functional Theory (DFT) calculations reveal that the methylthio group lowers the LUMO energy at the 2-position, making it susceptible to nucleophilic attack. Experimental validation via kinetic studies (e.g., monitoring substituent effects on reaction rates) is advised .

Q. What strategies mitigate contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond lengths/angles may arise from crystal packing or disorder. Use twin refinement in SHELXL and compare multiple datasets. For example, if the methylthio group exhibits rotational disorder, apply restraints to occupancy factors and validate via residual density maps .

Q. Can 3-Iodo-2-(methylthio)benzofuran serve as a ligand in coordination chemistry?

Yes, the benzofuran oxygen and methylthio sulfur act as chelation sites. Spectroscopic titration (UV-Vis, fluorescence) with metal ions (e.g., Cu²⁺, Fe³⁺) in acetonitrile demonstrates ligand-to-metal charge transfer. Single-crystal studies of metal complexes reveal octahedral or square-planar geometries .

Q. What computational models predict its pharmacokinetic properties?

Molecular docking (AutoDock Vina) and ADMET prediction tools (SwissADME) assess binding affinity to targets like kinases or cytochrome P450 enzymes. For instance, the methylthio group enhances membrane permeability but may increase metabolic liability via oxidation .

Q. How does pH affect the stability of 3-Iodo-2-(methylthio)benzofuran in aqueous solutions?

Stability studies under varied pH (2–12) show degradation via hydrolysis of the methylthio group at pH > 10. LC-MS identifies sulfoxide and sulfone byproducts. Buffer solutions (e.g., phosphate, acetate) at pH 6–8 minimize decomposition .

Methodological Considerations

Q. What experimental designs optimize high-throughput screening (HTS) for biological activity?

Use fragment-based libraries and microplate assays (e.g., fluorescence polarization for kinase inhibition). Dose-response curves (IC₅₀) and counter-screening against off-targets (e.g., GPCRs) reduce false positives. Reference benzofuran-based HTS pipelines for NS5B polymerase inhibitors .

Q. How are regioselectivity challenges addressed in functionalizing the benzofuran core?

Directed ortho-metalation (DoM) with LDA or TMPZnCl·LiCl selectively deprotonates the 3-position. Iodine can later be replaced via halogen dance or photoredox catalysis. Competitive experiments with isotopic labeling (²H/¹³C) track substitution pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.